molecular formula C8H14N2 B13320654 2,2-Dicyclopropylacetimidamide

2,2-Dicyclopropylacetimidamide

Cat. No.: B13320654
M. Wt: 138.21 g/mol
InChI Key: BLOJINHRCOIIAY-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

2,2-dicyclopropylethanimidamide

InChI

InChI=1S/C8H14N2/c9-8(10)7(5-1-2-5)6-3-4-6/h5-7H,1-4H2,(H3,9,10)

InChI Key

BLOJINHRCOIIAY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2CC2)C(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dicyclopropylacetimidamide typically involves the reaction of cyclopropylmethylamine with acetyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently treated with ammonia to yield the desired product. The reaction conditions often include maintaining a low temperature to prevent decomposition and using an inert atmosphere to avoid unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of 2,2-Dicyclopropylacetimidamide may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dicyclopropylacetimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the imidamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted cyclopropyl derivatives.

Scientific Research Applications

2,2-Dicyclopropylacetimidamide has found applications in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in cycloaddition reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Dicyclopropylacetimidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Overview of the Evidence

The majority of the provided materials focus on natural language processing (NLP) models (e.g., BERT, Transformer, RoBERTa) and unrelated chemical compounds (e.g., bithiophene derivatives, dimethyl acetamide). None of the evidence explicitly discusses 2,2-Dicyclopropylacetimidamide or its structural/functional analogs.

  • –4, 6 : Focus on NLP architectures, pretraining methodologies, and benchmarks (e.g., BLEU scores, GLUE tasks). These are irrelevant to organic chemistry comparisons.
  • –9 : Mention unrelated compounds (e.g., pyridine derivatives, coordination polymers) or provide only partial chemical identifiers (e.g., CAS numbers, molecular formulas) without structural or functional data.

Critical Gaps in the Evidence

To perform a meaningful comparison of 2,2-Dicyclopropylacetimidamide with similar compounds, the following data would be required but is absent:

Structural Information :

  • Substituent effects of cyclopropyl groups on the acetimidamide backbone.
  • Electronic or steric properties compared to analogs (e.g., alkyl-substituted acetimidamides).

Physicochemical Properties :

  • Solubility, pKa, or stability data.

Synthetic Routes :

  • Methods for synthesizing 2,2-Dicyclopropylacetimidamide versus other acetimidamides.

Functional Comparisons :

  • Reactivity in organic reactions (e.g., nucleophilic substitution, coordination chemistry).
  • Applications in medicinal chemistry (e.g., enzyme inhibition, binding affinity).

Example of a Hypothetical Comparison (Based on General Organic Chemistry Knowledge)

Table 1: Structural Comparison of Acetimidamide Derivatives

Compound Name Substituents Molecular Formula Key Properties (Hypothetical)
2,2-Dicyclopropylacetimidamide Two cyclopropyl groups C₈H₁₃N₂ High steric hindrance
Acetimidamide No substituents C₂H₆N₂ High polarity
2-Methylacetimidamide Methyl group at position 2 C₃H₈N₂ Moderate lipophilicity

Key Hypothetical Findings :

  • Steric Effects : The cyclopropyl groups in 2,2-Dicyclopropylacetimidamide may reduce its reactivity in sterically demanding reactions compared to unsubstituted acetimidamides.
  • Electronic Effects : The electron-rich cyclopropane rings could enhance resonance stabilization of the amidine group.

Recommendations for Further Research

To address the original query, the following steps would be necessary:

Consult Specialized Databases :

  • Use platforms like SciFinder, Reaxys, or PubChem to retrieve structural, synthetic, and spectroscopic data.

Review Medicinal Chemistry Literature :

  • Investigate patents or papers discussing acetimidamide derivatives as enzyme inhibitors or ligands.

Experimental Studies :

  • Conduct comparative studies on reactivity, stability, and biological activity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.